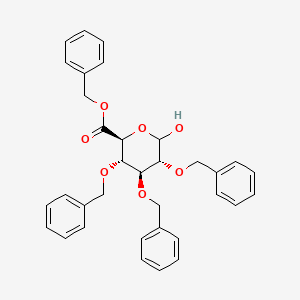

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in the study of carbohydrate chemistry, glycan formation and degradation, enzyme activity related to glycans, protein-glycan recognition, and the role of glycans in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate typically involves the protection of hydroxyl groups on D-glucuronic acid followed by benzylation. The process includes:

Protection of Hydroxyl Groups: The hydroxyl groups of D-glucuronic acid are protected using benzyl groups to prevent unwanted reactions.

Benzylation: The protected D-glucuronic acid is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Deprotection: The final step involves the removal of the protective groups to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate has diverse applications in various scientific fields:

Chemistry

- Building Block for Synthesis : It is utilized as a precursor in synthesizing complex carbohydrates and glycoconjugates. This includes glycosylation reactions where it serves as a substrate for forming glycosidic bonds.

Biology

- Glycan Structure Studies : The compound aids in understanding glycan structures and their biological functions. It is instrumental in studying enzyme interactions involved in glycan metabolism .

- Cellular Signaling : Research indicates that it can influence cellular signaling pathways, thereby affecting gene expression and metabolic processes across different cell types.

Medicine

- Drug Development : this compound plays a crucial role in developing glycan-based therapeutics. Its ability to mimic natural glucuronides makes it valuable for drug formulation aimed at enhancing bioavailability and efficacy .

- Prodrug Synthesis : It is used in synthesizing prodrugs that leverage glucuronidation for improved pharmacokinetics .

Industry

- Biotechnological Applications : The compound is employed in producing glycan-related products and studying drug metabolism processes, contributing to advancements in biotechnological innovations.

Case Studies

-

Glycosylation Reactions :

A study demonstrated that this compound could effectively participate in stereoselective glycoside formation. This was pivotal in developing new glycosidic linkages essential for constructing oligosaccharides used in drug development. -

Drug Metabolism Studies :

In a series of experiments focusing on glucuronidation pathways, researchers utilized this compound to explore its role as a substrate for enzymes involved in drug detoxification processes. Results indicated significant interactions with liver enzymes that facilitate drug clearance from the body .

Wirkmechanismus

The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor for these enzymes, thereby modulating glycan-related pathways. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Vergleich Mit ähnlichen Verbindungen

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronide: Similar in structure but differs in the functional groups attached.

Methyl 2,3,4-Tri-O-benzyl-D-glucuronate: Methyl group instead of benzyl group.

Ethyl 2,3,4-Tri-O-benzyl-D-glucuronate: Ethyl group instead of benzyl group.

Uniqueness: Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is unique due to its specific benzylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in glycobiology research for studying specific glycan interactions and pathways .

Biologische Aktivität

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a synthetic derivative of D-glucuronic acid, heavily utilized in biochemical research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by three benzyl protecting groups on the hydroxyl positions of the glucuronic acid ring. This modification enhances its solubility and stability while allowing selective reactivity at the remaining functional groups. The molecular formula is C22H24O10, with a molecular weight of 596.67 g/mol.

Biological Activity Overview

The compound exhibits several biological activities, primarily through its interactions with enzymes and proteins involved in glycan metabolism. Key areas of activity include:

- Enzyme Interactions : It acts as a substrate for glucuronidation reactions, where it mimics natural glucuronides that participate in drug metabolism and detoxification processes in the liver.

- Cellular Effects : Studies indicate that it modulates cellular signaling pathways, influencing gene expression and metabolic processes across various cell types.

- Potential Therapeutic Applications : Its ability to mimic glycosaminoglycans suggests potential applications in drug formulation and development, particularly in targeting glycan-related pathways in diseases.

The biological effects of this compound are primarily mediated through:

- Binding Interactions : The compound binds to glycan-binding proteins and enzymes involved in glycan synthesis and degradation. This interaction can inhibit or enhance enzymatic activity depending on the context of the biochemical pathway.

- Substrate for Glycosyltransferases : It serves as a substrate for various glycosyltransferases, facilitating the transfer of glucuronic acid residues to other molecules.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Substrate | Acts as a substrate for glucuronidation reactions | |

| Cellular Modulation | Influences cell signaling pathways and gene expression | |

| Drug Metabolism | Mimics natural glucuronides in metabolic studies | |

| Glycan Interaction | Engages with glycan-binding proteins |

Case Study: Drug Metabolism

In a study examining the role of this compound in drug metabolism, researchers found that it significantly influenced the glucuronidation rates of various pharmaceutical compounds. This highlights its utility as a model compound for understanding drug interactions within metabolic pathways .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl D-glucuronate | Simple glucuronide with one benzyl group | Less hydrophobic than tri-O-benzyl variant |

| Tri-O-acetyl-D-glucuronic acid | Triacetylated derivative | Enhanced stability but less solubility |

| Methyl 2-O-benzoyl-D-glucuronate | Methylated at the 2-position | Different biological activity profile |

Applications in Research

This compound is extensively used in:

- Glycobiology : To study carbohydrate structures and their biological implications.

- Proteomics : As a reference standard for analyzing protein-glycan interactions.

- Drug Development : Investigating potential therapeutic agents targeting glycan-related pathways.

Eigenschaften

IUPAC Name |

benzyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2/t29-,30-,31+,32-,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVCCVFRMQHQJ-NVUQYOTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.